N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467333
InChI: InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)CCl)C(=O)C
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13467333

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide -

Specification

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
IUPAC Name N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide
Standard InChI InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Standard InChI Key KVKLUFWSOXIHIO-VIFPVBQESA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)CCl)C(=O)C
SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)C
Canonical SMILES CCN(C1CCN(C1)C(=O)CCl)C(=O)C

Introduction

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound derived from L-proline through a series of chemical reactions involving chloroacetyl chloride. This compound is of interest in pharmaceutical research due to its role as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial for managing glucose metabolism by prolonging the action of incretin hormones like glucagon-like peptide 1 (GLP-1).

Synthesis and Mechanism of Action

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves several chemical reactions starting from L-proline. The chloroacetyl group is introduced using chloroacetyl chloride, which is a common reagent for adding acyl groups to amines.

The mechanism of action primarily involves its role as an intermediate in synthesizing DPP-IV inhibitors. By inhibiting DPP-IV, this compound helps prolong the action of GLP-1, leading to increased insulin secretion and improved glucose tolerance.

Applications and Research Findings

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has significant applications in pharmaceutical research, particularly in the development of drugs for managing diabetes and related metabolic disorders. Its ability to act as a precursor for DPP-IV inhibitors makes it a valuable compound in drug discovery processes.

Research Implications

  • Pharmaceutical Development: The compound's role in synthesizing DPP-IV inhibitors highlights its potential in developing treatments for diabetes.

  • Biochemical Interactions: The chloroacetyl group allows for covalent bonding with proteins, which can modulate enzyme activity, making it useful for studying protein-ligand interactions.

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